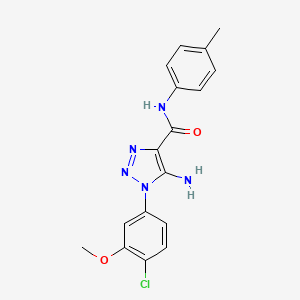![molecular formula C20H26N4O2 B5204466 N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the pyridinamine family and has a unique chemical structure that makes it an interesting subject for scientific study.
Mechanism of Action
The mechanism of action of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X is not fully understood, but it is believed to work by binding to certain receptors in the brain and modulating their activity. This modulation can lead to changes in the levels of neurotransmitters in the brain, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that this compound X can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments. For example, it has a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. It also has a unique chemical structure that makes it an interesting subject for scientific study. However, there are also limitations to the use of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X in lab experiments. For example, its synthesis is a complex process that requires specialized equipment and expertise. It can also be difficult to obtain in large quantities.
Future Directions
There are several future directions for research on N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X. For example, further studies are needed to fully understand its mechanism of action and its potential therapeutic uses. Additionally, studies are needed to determine the safety and efficacy of this compound X in humans. Finally, research is needed to develop new methods for synthesizing this compound X that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound X is a synthetic this compound that has been studied for its potential use in scientific research. Its unique chemical structure and affinity for certain receptors in the brain make it an interesting subject for study. While there are limitations to the use of this compound X in lab experiments, it has several advantages and potential uses in the development of new drugs for the treatment of neurological disorders and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine X involves a multi-step process that begins with the reaction of 3-pyridinyloxyamine with 4-chloro-1-isobutyl-2-(trifluoromethyl)benzene. This reaction produces an intermediate that is then reacted with piperidine-1-carboxylic acid to form the final product, this compound X. The synthesis of this compound X is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Compound X has been studied for its potential use in scientific research, particularly in the field of neuroscience. This N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have an affinity for certain receptors in the brain, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Compound X has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
[6-(2-methylpropylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)12-22-19-6-5-16(13-23-19)20(25)24-10-7-17(8-11-24)26-18-4-3-9-21-14-18/h3-6,9,13-15,17H,7-8,10-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMEGHVCFUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)

![N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5204399.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)